![molecular formula C50H76O10 B563584 Simvastatin dimer CAS No. 476305-24-5](/img/structure/B563584.png)
Simvastatin dimer
Overview
Description
Simvastatin dimer is a compound derived from simvastatin, a widely used lipid-lowering medication. Simvastatin itself is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, thereby reducing cholesterol levels in the body. The dimer form of simvastatin is an impurity that can form during the synthesis and storage of simvastatin .
Mechanism of Action
Target of Action
Simvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Mode of Action
Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of LDL cholesterol from the bloodstream via upregulation of LDL receptors . Additionally, simvastatin has been found to interact with other proteins and pathways. For instance, it has been shown to have vasorelaxant effects, which are mediated through NO/cGMP pathways, angiotensin II type 2 receptor (AT2R) receptors, calcium channels, and potassium channels .
Biochemical Pathways
The primary biochemical pathway affected by simvastatin is the mevalonate pathway , which is responsible for the synthesis of cholesterol and several other key biomolecules . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, leading to reduced production of mevalonate and its downstream products, including cholesterol . This results in decreased levels of circulating LDL cholesterol, a major risk factor for cardiovascular disease . Furthermore, simvastatin has been found to influence other pathways, such as the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Simvastatin is typically administered orally and is well-absorbed in the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, resulting in a relatively low systemic bioavailability . Simvastatin is metabolized primarily by cytochrome P450 (CYP) 3A4, and to a lesser extent by CYP2C8 . The metabolites are excreted in the bile and, to a lesser extent, in the urine . The lipophilic nature of simvastatin allows it to easily cross cell membranes, enhancing its uptake into hepatocytes .
Result of Action
The primary result of simvastatin’s action is a significant reduction in circulating levels of LDL cholesterol . This decrease in LDL cholesterol is associated with a reduced risk of cardiovascular events, including heart attack and stroke . In addition to its lipid-lowering effects, simvastatin has been found to have several other beneficial effects. For instance, it has been shown to improve memory function in a mouse model of Alzheimer’s disease, potentially through its effects on the Wnt/β-catenin signaling pathway . Furthermore, simvastatin has been found to have vasorelaxant effects, which could contribute to its cardiovascular benefits .
Action Environment
The efficacy and stability of simvastatin can be influenced by various environmental factors. For instance, certain drugs that inhibit CYP3A4 can increase the plasma concentrations of simvastatin, potentially enhancing its efficacy but also increasing the risk of side effects . Additionally, dietary factors can impact the effectiveness of simvastatin. For example, consumption of grapefruit juice, a known inhibitor of CYP3A4, can increase the bioavailability of simvastatin, potentially leading to an increased risk of adverse effects . Furthermore, the presence of certain medical conditions, such as liver disease, can affect the metabolism and efficacy of simvastatin .
Biochemical Analysis
Biochemical Properties
Simvastatin dimer, like its monomer counterpart, interacts with the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, a cellular pathway responsible for the synthesis of several important classes of biomolecules, including cholesterol . By inhibiting this enzyme, this compound reduces the rate of cholesterol synthesis, leading to a decrease in total cholesterol levels .
Cellular Effects
This compound has a profound effect on cellular processes. It influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that simvastatin can lower LDL-C by 54 mg/dl and increase HDL cholesterol (HDL-C) by 2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the enzyme HMG-CoA reductase, inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . As a result, the production of cholesterol is reduced, leading to lower levels of cholesterol in the body .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. Simvastatin has been shown to have a long-term effect on lowering cholesterol levels
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on simvastatin have shown that it effectively reduces cholesterol levels in a dose-dependent manner . High doses of simvastatin can lead to side effects such as muscle pain and liver damage .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the production of mevalonate, a key intermediate in the synthesis of cholesterol .
Transport and Distribution
Simvastatin is known to be taken up by cells via passive diffusion and is distributed throughout the body, with high concentrations in the liver, the primary site of cholesterol synthesis .
Subcellular Localization
Simvastatin is known to localize to the endoplasmic reticulum, the site of HMG-CoA reductase activity and cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of simvastatin dimer involves the lactonization of an ammonium salt of simvastatin in toluene at a specific concentration . This process is carefully controlled to ensure the desired dimer content, typically ranging from 0.2% to 0.4% by weight .
Industrial Production Methods
In industrial settings, the production of simvastatin with controlled dimer content involves a reproducible process that ensures the final product meets regulatory standards. This includes precise control of reaction conditions and purification steps to minimize the formation of the dimer .
Chemical Reactions Analysis
Types of Reactions
Simvastatin dimer can undergo various chemical reactions, including:
Oxidation: The dimer can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the dimer back to its monomeric form.
Substitution: The dimer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield the monomeric simvastatin .
Scientific Research Applications
Pharmaceutical Development
1.1 Co-encapsulation with Doxorubicin
Recent studies have investigated the co-treatment of simvastatin with doxorubicin in colorectal cancer therapies. A notable study developed liposomes that co-encapsulate simvastatin and doxorubicin, aiming to enhance the antiproliferative effects on cancer cells. The findings indicated that this combination not only improved drug delivery but also increased the cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers .
Table 1: Key Findings from Co-encapsulation Studies
Study | Drug Combination | Cancer Type | Key Findings |
---|---|---|---|
Tefas et al. (2021) | Simvastatin + Doxorubicin | Colorectal Cancer | Enhanced cytotoxicity; improved drug delivery through liposomal formulation |
Other Clinical Trials | Simvastatin + Doxorubicin | Various (e.g., prostate, breast) | Increased efficacy in inhibiting cancer cell growth |
1.2 Quality by Design Approach
The pharmaceutical development of simvastatin formulations has also employed the Quality by Design (QbD) concept to optimize liposomal formulations. This approach ensures that the critical quality attributes of the liposomes are maintained, thereby enhancing their therapeutic efficacy while minimizing side effects .
Stability and Degradation Studies
2.1 Degradation Behavior Assessment
Simvastatin's instability under various conditions has been systematically evaluated to understand its degradation behavior. Studies have shown that simvastatin is sensitive to hydrolytic, oxidative, and photolytic conditions, which can significantly affect its efficacy as a therapeutic agent. The research utilized design of experiments (DoE) methodologies to optimize conditions that minimize degradation, thereby improving formulation stability .
Table 2: Degradation Conditions and Effects
Condition Type | Effect on Simvastatin Stability |
---|---|
Hydrolytic | Significant degradation observed |
Oxidative | Moderate degradation |
Photolytic | High susceptibility to degradation |
Antimicrobial Properties
Emerging research has highlighted simvastatin's antimicrobial activity against skin infections and periodontal pathogens. This property may extend the applications of simvastatin dimer beyond cardiovascular treatments into infectious disease management, suggesting a potential role in developing new antimicrobial therapies .
Clinical Implications
4.1 Impact on Plasma D-Dimer Levels
Statin therapy has been associated with changes in plasma D-dimer levels, which are markers for coagulation activation. A meta-analysis indicated that simvastatin significantly reduces plasma D-dimer levels, particularly in patients undergoing long-term treatment. This reduction may have implications for managing thrombotic disorders .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a longer half-life.
Pravastatin: A hydrophilic statin with different pharmacokinetic properties.
Uniqueness
Simvastatin dimer is unique due to its formation as an impurity during the synthesis and storage of simvastatin. Its presence can affect the stability and efficacy of simvastatin products, making it an important compound to study in the context of pharmaceutical quality control .
Biological Activity
Simvastatin, a member of the statin class of drugs, is primarily recognized for its cholesterol-lowering effects through inhibition of HMG-CoA reductase. However, emerging research indicates that simvastatin also exhibits various biological activities beyond lipid regulation, particularly when considering its dimeric form. This article explores the biological activity of simvastatin dimer, focusing on its antimicrobial properties, anti-inflammatory effects, neuroprotective roles, and impact on coagulation markers like D-dimer.
Overview of this compound
This compound refers to the molecular interaction where two simvastatin molecules associate, potentially enhancing its pharmacological efficacy. The dimerization may influence its ability to modulate various biological pathways, including those involved in inflammation and microbial resistance.
Antimicrobial Activity
Research has demonstrated that simvastatin possesses significant antimicrobial properties. A comprehensive survey highlighted the effects of simvastatin against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition of Bacterial Proteins : Simvastatin inhibits the expression of bacterial proteins such as toxins and ribosomal proteins, which are crucial for bacterial survival and virulence .
- Biofilm Formation : The compound reduces biofilm formation, a critical factor in chronic infections .
- Dosing Concentrations : Table 1 summarizes the concentrations at which simvastatin exhibits antimicrobial effects against various bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 4 µg/mL | Inhibition of growth |
Escherichia coli | 8 µg/mL | Inhibition of growth |
Pseudomonas aeruginosa | 16 µg/mL | Reduced biofilm formation |
Anti-inflammatory Effects
Simvastatin's anti-inflammatory properties are significant in various pathological conditions.
- NF-κB Pathway : Simvastatin inhibits protein prenylation, affecting NF-κB activation, which plays a central role in regulating immune responses . This inhibition leads to reduced expression of pro-inflammatory cytokines.
- Clinical Implications : Studies have shown that simvastatin can decrease markers of inflammation, potentially benefiting conditions characterized by chronic inflammation.
Neuroprotective Roles
The neuroprotective effects of simvastatin have garnered attention, particularly concerning neurodegenerative diseases such as Alzheimer's Disease (AD).
Research Insights:
- Amyloid Beta Reduction : Simvastatin has been shown to lower levels of amyloid beta and tau phosphorylation in cellular models . This effect is hypothesized to be mediated through modulation of Ras family proteins and inhibition of BACE1 dimerization—a key enzyme in amyloid precursor protein processing.
- Clinical Observations : Epidemiological studies suggest that simvastatin use is associated with reduced incidence rates of dementia and Parkinson's disease .
Impact on Coagulation Markers
Simvastatin's influence on coagulation markers, particularly D-dimer levels, has been extensively studied.
Meta-Analysis Results:
- A systematic review indicated that statin therapy is associated with lower plasma D-dimer levels. Specifically, simvastatin showed a significant reduction in D-dimer concentrations compared to controls (standardized mean difference [SMD]: -0.165; p < 0.001) across multiple studies involving over 18,000 participants .
Study Type | Participants | D-Dimer Reduction (SMD) | P-value |
---|---|---|---|
Randomized Controlled Trials | 1,165 | -0.988 µg/mL | <0.001 |
Cohort Studies | 18,052 | -0.165 | <0.001 |
Properties
IUPAC Name |
[(2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H76O10/c1-11-49(7,8)47(55)59-41-23-29(3)21-33-15-13-31(5)39(45(33)41)19-17-35(51)25-36(52)26-43(53)58-38-27-37(57-44(54)28-38)18-20-40-32(6)14-16-34-22-30(4)24-42(46(34)40)60-48(56)50(9,10)12-2/h13-16,21-22,29-32,35-42,45-46,51-52H,11-12,17-20,23-28H2,1-10H3/t29-,30-,31-,32-,35+,36+,37+,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEULYYYHDURDF-CWZAOXTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)(C)CC)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)C(C)(C)CC)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H76O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197228 | |
Record name | Simvastatin dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476305-24-5 | |
Record name | Simvastatin dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476305245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simvastatin dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIMVASTATIN DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OC7Z384H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.